molecular formula C24H19Cl2N3O2S B11531414 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11531414
M. Wt: 484.4 g/mol
InChI Key: BITRHRDQESZPJB-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide is a complex organic compound that features a thiazolidinone ring, a benzyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Formation of Hydrazide: The hydrazide is formed by reacting the thiazolidinone derivative with hydrazine.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 3,4-dichlorobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-2-(4-(3-chlorophenyl)-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-propyl-1,3-dihydro-2H-indol-2-one

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group, in particular, enhances its potential as a bioactive compound.

Properties

Molecular Formula

C24H19Cl2N3O2S

Molecular Weight

484.4 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H19Cl2N3O2S/c25-20-11-6-17(12-21(20)26)13-27-28-23(31)18-7-9-19(10-8-18)24-29(22(30)15-32-24)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2,(H,28,31)/b27-13+

InChI Key

BITRHRDQESZPJB-UVHMKAGCSA-N

Isomeric SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.